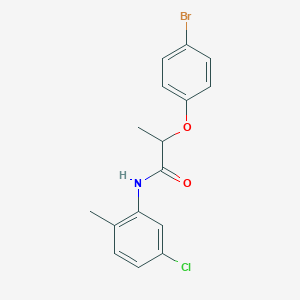
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate
Übersicht
Beschreibung
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate involves its ability to selectively target specific cells or tissues in the body. The compound can bind to specific receptors on the surface of cells, allowing it to enter the cell and deliver drugs or other substances to the target site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate depend on its specific application. In drug delivery, it can enhance the efficacy of drugs by delivering them directly to the target site, reducing the risk of side effects. In cancer therapy, it can selectively target cancer cells, reducing the risk of damage to healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate in lab experiments is its ability to selectively target specific cells or tissues. This allows for more precise experimentation and reduces the risk of unwanted side effects. However, the compound can be challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate in scientific research. One direction is the development of new drug delivery systems that use the compound as a carrier for delivering drugs to specific target sites. Another direction is the use of the compound in cancer therapy, where it can be used to selectively target cancer cells and reduce the risk of damage to healthy cells. Additionally, further research is needed to explore the potential applications of the compound in other fields, such as biotechnology and nanotechnology.
Conclusion:
In conclusion, 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate is a chemical compound that has significant potential in scientific research. Its ability to selectively target specific cells or tissues makes it a promising candidate for drug delivery and cancer therapy. However, its use in lab experiments may be limited by its cost and availability, and further research is needed to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate has been extensively studied for its potential applications in scientific research. One of the primary applications is in the field of drug delivery, where it can be used as a carrier for delivering drugs to specific target sites in the body. It has also been studied for its potential use in cancer therapy, where it can be used to target cancer cells selectively.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-17-2-6-19(7-3-17)25(31)27-14-23(29)26-15-24(30)34-16-18-4-10-21(11-5-18)35-22-12-8-20(9-13-22)28(32)33/h2-13H,14-16H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQSFCRUOFXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111391.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]alaninate](/img/structure/B4111406.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)

![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)
![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)